molecular formula C48H92O6 B12309127 Tripentadecanoin-d5

Tripentadecanoin-d5

Cat. No.: B12309127
M. Wt: 770.3 g/mol
InChI Key: CLJLWABDLPQTHL-IGZDMLEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripentadecanoin-d5 is a deuterium-labeled version of tripentadecanoin. It is a stable isotope compound where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentadecanoin-d5 is synthesized by incorporating deuterium into tripentadecanoin. The process involves the hydrogenation of tripentadecanoin in the presence of deuterium gas. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tripentadecanoin-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tripentadecanoin-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

Tripentadecanoin-d5 exerts its effects by incorporating deuterium into the molecular structure of tripentadecanoin. This incorporation affects the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms act as tracers, allowing researchers to study the distribution, metabolism, and excretion of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tripentadecanoin: The non-deuterated version of tripentadecanoin-d5.

    Deuterated Fatty Acids: Other fatty acids labeled with deuterium, such as deuterated palmitic acid and deuterated stearic acid.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the stability and allows for precise quantitation in various analytical techniques. This makes this compound a valuable tool in studying metabolic pathways and drug development .

Properties

Molecular Formula

C48H92O6

Molecular Weight

770.3 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate

InChI

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D

InChI Key

CLJLWABDLPQTHL-IGZDMLEQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC

Origin of Product

United States

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